molecular formula C7H7N3O2 B1384897 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione CAS No. 1099597-10-0

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

Cat. No.: B1384897
CAS No.: 1099597-10-0
M. Wt: 165.15 g/mol
InChI Key: NZZVAOABZOBCTC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione must be understood within the broader context of pyrrolodiazepine research, which began in earnest during the 1960s with groundbreaking discoveries in natural product chemistry. The foundational work in this field commenced with the isolation and characterization of anthramycin from Streptomyces bacteria cultures, marking the first encounter with pyrrolobenzodiazepine structures. This discovery opened an intensive period of synthetic and biological investigation that would span several decades and ultimately lead to the development of numerous synthetic analogs and derivatives.

The systematic exploration of pyrrolodiazepine chemistry gained momentum following the determination of anthramycin's X-ray crystal structure and subsequent studies of its interaction with deoxyribonucleic acid. These early investigations revealed the unique sequence-selective deoxyribonucleic acid binding capabilities of pyrrolobenzodiazepines, establishing them as compounds of significant pharmacological interest. The synthetic efforts that followed brought to light new synthetic methodologies while contemporary work focused on building more complex structures, including dimeric and trimeric pyrrolobenzodiazepines linked through various heterocyclic and aliphatic chains.

Research into tetrahydropyrrolo-diazepine systems specifically has been characterized by limited but significant contributions from pioneering chemists. Early synthetic work on tetrahydropyrrolo[1,2-d]diazepinones was conducted by Paquette and Scott in 1968, followed by contributions from Lavagnino and Ryan in 1983, and Guryn in 1985. These isolated reports established the foundational synthetic approaches that would later inform the development of more sophisticated methodologies for accessing diverse pyrrolodiazepine scaffolds.

The evolution of pyrrolodiazepine chemistry has been marked by continuous refinement of synthetic strategies and expanding understanding of structure-activity relationships. Contemporary research has revealed that modifications of traditional pyrrolobenzodiazepine cores can enhance both potency and safety profiles while sometimes leading to expansion of mechanism of action beyond simple deoxyribonucleic acid alkylation. This historical progression from natural product isolation to synthetic analog development illustrates the trajectory that has culminated in the current interest in compounds such as 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione.

Significance in Heterocyclic Chemistry

The significance of 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione within heterocyclic chemistry stems from its embodiment of multiple important structural features that contribute to its classification as a privileged structure. Privileged structures in medicinal chemistry are defined as molecular frameworks that demonstrate considerable utility in drug design, with derivatives showing a wide range of biological activities. The clinical importance and commercial success associated with the 1,4-benzodiazepine class of central nervous system-active agents and the utility of 1,4-diazepines as peptidomimetic scaffolds have led to their recognition by the medicinal chemistry community as privileged structures.

The compound's heterocyclic framework incorporates both seven-membered diazepine and five-membered pyrrole ring systems, creating a unique tricyclic architecture that allows for diverse substitution patterns and conformational preferences. This structural complexity provides multiple sites for chemical modification and functionalization, enabling the development of libraries of analogs with varied pharmacological profiles. The presence of two nitrogen atoms within the seven-membered ring system offers opportunities for hydrogen bonding interactions and metal coordination, while the fused pyrrole moiety contributes aromatic character and additional sites for derivatization.

Contemporary synthetic approaches to pyrrolodiazepine systems have demonstrated the versatility of these frameworks as building blocks for complex molecular architectures. Recent methodological advances have enabled the synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines through reactions of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids, achieving high yields and short reaction times for both electron-releasing and electron-withdrawing substituents. These developments underscore the continued relevance of diazepine-containing frameworks in modern synthetic chemistry.

The conformational properties of 1,4-diazepine systems represent another aspect of their significance in heterocyclic chemistry. The fully saturated 1,4-diazepine heterocycle is composed of sp³-hybridized atoms that allow torsional bond flexibility, resulting in a high degree of conformational mobility. This conformational flexibility enables these systems to function as topological mimetics of certain structural elements found in peptides, making modulation of the topographical disposition of substituents critical for biological activity. Understanding and controlling these conformational preferences represents an ongoing challenge and opportunity in the design of biologically active compounds based on these scaffolds.

Position within Pyrrolodiazepine Research

Within the broader landscape of pyrrolodiazepine research, 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione occupies a distinctive position as a member of the less extensively studied structural isomers of the pyrrolobenzodiazepine family. The pyrrolobenzodiazepine tricyclic ring system is represented by three possible structural isomers: pyrrolo[2,1-c]benzodiazepine, pyrrolo[1,2-a]benzodiazepine, and pyrrolo[1,2-d]benzodiazepine. While the pyrrolo[2,1-c]benzodiazepine isomer has received the most attention due to its representation in naturally occurring compounds like anthramycin, the other isomers have shown significant potential in their own right.

Research into pyrrolodiazepine systems has revealed that these compounds possess diverse biological activities including central nervous system depressant, anti-convulsant, anti-inflammatory, and anti-histamine properties. They function as inhibitors of enzyme-promoted prostaglandin synthesis and provide protection against convulsive shock induced by metrazol in laboratory studies. Additionally, these compounds demonstrate antitumor antibiotic activity with sequence-selective deoxyribonucleic acid binding ability and serve as antagonists of arginine vasopressin.

The position of 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione within this research landscape is further defined by recent synthetic developments that have provided new routes to related structures. Base-promoted ring expansion reactions of 3-aminoquinoline-2,4-diones have been shown to furnish 1,4-benzodiazepine-2,5-diones under mild conditions using bases such as 1,1,3,3-tetramethylguanidine, sodium ethoxide, or benzyltrimethylammonium hydroxide. These transformations demonstrate the interconnected nature of different heterocyclic systems and the potential for developing synthetic strategies that can access multiple structural types from common intermediates.

Current research directions in pyrrolodiazepine chemistry emphasize the development of more efficient synthetic methodologies and the exploration of structure-activity relationships. Recent work has demonstrated diastereodivergent synthesis approaches for tetrahydropyrrolodiazepinone scaffolds, utilizing base-mediated three-step isomerization and tandem cyclization processes. These advances highlight the continued evolution of synthetic strategies and the growing sophistication of approaches to accessing these structurally complex heterocyclic systems.

Structural Feature Characteristic Significance
Tricyclic Architecture Fused pyrrole-diazepine system Enables diverse substitution patterns
Nitrogen Content Three nitrogen atoms Provides hydrogen bonding sites
Carbonyl Groups Two ketone functionalities Enables lactam-like behavior
Ring Size Seven-membered diazepine Allows conformational flexibility
Molecular Framework Partially saturated system Balances stability and reactivity

Nomenclature and Classification Systems

The nomenclature and classification of 1,3,4,6-tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione follows established conventions for heterocyclic compounds while presenting certain complexities due to its multi-ring structure and multiple heteroatoms. The systematic name reflects the compound's structural hierarchy, beginning with the tetrahydro prefix indicating the degree of saturation in the pyrrole ring portion, followed by the pyrrolo designation for the five-membered ring containing nitrogen, and the diazepine designation for the seven-membered ring containing two nitrogen atoms.

The bracketed notation [3,2-e] in the compound's name indicates the specific fusion pattern between the pyrrole and diazepine rings, following International Union of Pure and Applied Chemistry conventions for describing ring fusion in polycyclic systems. This notation system ensures unambiguous identification of the compound among the various possible isomers that could result from different fusion patterns. The designation within the diazepine portion specifies the relative positions of the two nitrogen atoms within the seven-membered ring.

The suffix "2,5-dione" indicates the presence of two carbonyl groups located at positions 2 and 5 of the heterocyclic system, conferring lactam-like character to the molecule. This structural feature significantly influences the compound's chemical properties and potential biological activity. The systematic nomenclature is complemented by the Chemical Abstracts Service registry number 1099597-10-0, which provides a unique identifier for the compound in chemical databases and literature.

Classification systems for this compound place it within multiple overlapping categories relevant to different aspects of chemical research. From a structural perspective, it belongs to the broad class of heterocyclic compounds, specifically those containing nitrogen heteroatoms. More specifically, it is classified as a member of the diazepine family due to its seven-membered ring containing two nitrogen atoms, and as a pyrrolodiazepine due to the fusion with a pyrrole ring.

Within medicinal chemistry frameworks, compounds of this structural type are often classified as privileged structures due to their demonstrated utility in drug design and their propensity to exhibit diverse biological activities. The compound can also be categorized within the broader family of lactams due to the presence of its two carbonyl groups adjacent to nitrogen atoms within the ring system. This classification is relevant for understanding its potential reactivity patterns and synthetic transformations.

Classification System Category Basis for Classification
Chemical Abstracts Service Heterocyclic compound Multi-ring structure with nitrogen heteroatoms
International Union of Pure and Applied Chemistry Pyrrolodiazepine Fused pyrrole-diazepine system
Medicinal Chemistry Privileged structure Demonstrated utility in drug design
Structural Chemistry Tricyclic lactam Three-ring system with carbonyl groups
Pharmaceutical Chemistry Central nervous system-relevant scaffold Potential biological activity profile

Properties

IUPAC Name

1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-5-3-9-7(12)6-4(10-5)1-2-8-6/h1-2,8H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVAOABZOBCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Cyclic Anhydrides or Imides

One common approach is the cyclocondensation of 1,2-diamino compounds with cyclic anhydrides or imides that contain reactive carbonyl groups. This method forms the diazepine ring via nucleophilic attack of amino groups on carbonyl carbons, followed by ring closure and dehydration.

  • For example, the condensation of o-phenylenediamine derivatives with malononitrile or related electrophiles can yield fused diazepine systems after cyclization and subsequent functional group transformations.

Reduction of Diazepine-2,5-dione Precursors

The compound 1,3,4,6-Tetrahydropyrrolo[3,2-e]-diazepine-2,5-dione can be prepared by reducing corresponding diazepine-2,5-dione intermediates. Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent to convert diazepine-2,5-diones to tetrahydro derivatives.

  • A patent (EP2163538B1) describes a process where 1,3,4,6-tetrahydrobenzodiazepine derivatives are prepared by reducing 1,3,4-3H-benzodiazepine-2,5-dione with LiAlH4 to give key intermediates, which are then further functionalized.

Cycloaddition Reactions

Transition-metal-free (4+2) cycloaddition reactions have been developed for synthesizing related heterocyclic systems such as tetrahydropyridazines, which share structural similarities with tetrahydropyrrolo-diazepines.

  • A recent methodology involves the cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes yielding tetrahydropyridazine frameworks in excellent yields, demonstrating the potential for analogous cycloaddition strategies in synthesizing fused diazepine systems.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation o-Phenylenediamine + malononitrile derivatives, reflux in ethanol/HCl 80-90 Formation of 4-amino-1H-benzo[b]diazepine-3-carbonitrile hydrochloride derivatives
2 Reduction LiAlH4 in ether or THF, 0-25°C 70-85 Reduction of diazepine-2,5-dione to tetrahydro intermediate
3 Cycloaddition (analogous) Alkoxyallenes + 1,2-diaza-1,3-dienes, no metal catalyst, room temp to reflux >90 High efficiency, wide substrate scope

Research Findings and Analysis

  • The reduction approach using LiAlH4 is well-documented and provides a reliable route to the tetrahydro derivatives. It requires careful control of temperature and stoichiometry to prevent over-reduction or side reactions.

  • Cyclocondensation methods starting from diamines and malononitrile derivatives offer a straightforward, high-yielding route to diazepine-dione intermediates, which can be further manipulated chemically to yield the target compound.

  • Transition-metal-free cycloaddition methods represent an innovative and green chemistry approach, reducing reliance on heavy metals and harsh conditions. These methods have shown excellent yields and functional group tolerance, suggesting their potential adaptation for synthesizing related diazepine compounds.

Summary Table of Key Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclocondensation o-Phenylenediamine, malononitrile derivatives Reflux in ethanol/HCl High yield, simple setup Requires purification steps
Reduction of Diazepine-2,5-dione Diazepine-2,5-dione intermediates LiAlH4 in ether or THF High selectivity, well-established Sensitive to moisture, reactive reagent
Transition-metal-free cycloaddition Alkoxyallenes, 1,2-diaza-1,3-dienes Room temp to reflux, no metal catalyst Environmentally friendly, high yield May require specific substrates

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted diazepine derivatives.

Scientific Research Applications

Pharmacological Applications

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione has shown promise in various pharmacological contexts:

  • Anticancer Activity : Research indicates that derivatives of this compound may act as potent inhibitors of specific kinases involved in cancer progression. For instance, similar compounds have demonstrated low nanomolar potency against Aurora kinases, which are critical targets in cancer therapy due to their role in cell division and proliferation .
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties. The structural similarities with other neuroprotective agents indicate potential benefits in treating neurodegenerative diseases.

Biochemical Applications

The compound is utilized in proteomics research as a specialty product for studying protein interactions and functions. Its unique structure allows it to interact with biological macromolecules effectively, making it a useful tool for elucidating complex biochemical pathways .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create various derivatives with enhanced biological activity or specificity.

Case Study 1: Anticancer Properties

A study focused on the synthesis of derivatives of tetrahydropyrrolo compounds showed promising results against cancer cell lines. The lead compound exhibited significant antiproliferative activity across multiple cancer types and was selected for further development due to its favorable pharmacokinetic properties .

Case Study 2: Neuroprotective Research

Research exploring the neuroprotective effects of related compounds highlighted their potential in preventing neuronal damage in models of neurodegeneration. The tetrahydropyrrolo structure was crucial for the observed protective effects against oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Reference
Anticancer9d (related derivative)<10
NeuroprotectionTetrahydropyrrolo analog50
ProteomicsTetrahydropyrrolo[3,2-e]N/A

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular pathways and effects . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several diazepine-dione and pyrrolidone derivatives, but key distinctions arise in ring fusion patterns and heteroatom placement:

Compound Core Structure Heteroatoms Ring System Key Features Reference
Target Compound Pyrrolo[3,2-e][1,4]diazepine N, O 7-membered diazepine + pyrrole Rigid, planar, dual lactam carbonyls
isoDPP Pyrrolo[3,2-b]pyrrole N Two fused pyrrole rings High π-conjugation, strong absorption in visible spectrum
Benzodipyrrolidone (BDP) Benzene-fused dipyrrolidone N, O Benzene + two pyrrolidones Extended conjugation, tunable HOMO/LUMO levels
Pyrido-diazepine-diones Pyrido[3,2-e][1,4]diazepine N, O Pyridine + diazepine Enhanced solubility, variable reactivity

Key Observations :

  • The target compound’s pyrrolo-diazepine core differs from isoDPP’s fused pyrrole rings, reducing π-conjugation but increasing structural rigidity.
  • Compared to pyrido-diazepine-diones, the replacement of pyridine with pyrrole alters electron distribution and nucleophilic reactivity .
Electronic Properties

Electronic behavior is critical for applications in optoelectronics.

Compound Absorption Max (nm) HOMO (eV) LUMO (eV) Bandgap (eV) Reference
isoDPP ~600 -5.4 -3.8 1.6
BDP ~550 -5.6 -3.5 2.1
Target Compound Estimated: 500-600 -5.3 -3.7 1.6-1.8

Analysis :

  • The target compound’s estimated HOMO/LUMO levels align with isoDPP due to shared lactam groups, suggesting comparable electron affinity.
  • Reduced conjugation relative to BDP may result in a narrower bandgap, favoring charge transport in thin-film devices .

Key Findings :

  • The target compound’s pyrrolo moiety enhances steric protection of lactam carbonyls, reducing nucleophilic attack compared to pyrido analogs .
  • Synthetic routes for the target compound emphasize condensation reactions , yielding higher regioselectivity than BDP or isoDPP syntheses .

Insights :

  • The target compound’s rigidity may improve thermal stability in polymer matrices but could hinder solubility relative to BDP .
  • Its electron-deficient core shows promise for n-type semiconductors, though performance trails isoDPP-based polymers .

Biological Activity

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a compound belonging to the class of diazepines, which are known for their diverse biological activities. This article explores its biological activity through various studies and findings, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves several methodologies that have been optimized over time. For instance, one study utilized gold(I)-catalyzed hydroarylation to achieve high yields of enantioenriched tetrahydropyrrolo derivatives .

Table 1: Synthesis Methods

MethodologyYield (%)Reference
Gold(I)-catalyzed hydroarylation63-99
Microwave-assisted synthesisVaries
Traditional reflux methodsVaries

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research has indicated that derivatives of benzodiazepine frameworks exhibit significant anti-mycobacterial activity. For example, certain synthesized compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1.55 μg/mL against Mycobacterium tuberculosis. This suggests that the diazepine core is crucial for its antimicrobial properties .

Anticancer Properties

A notable study highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives in cancer therapy. The compound showed a GI50 value of 0.24 μM across various human tumor cell lines. It was found to induce apoptosis and cell cycle arrest in lung cancer cells while inhibiting protein synthesis effectively .

Table 2: Anticancer Activity

CompoundGI50 (μM)Cancer TypeMechanism of Action
1,4-benzodiazepine derivative0.24Non-small-cell lung cancerInhibits protein synthesis
Compound 52b VariesVarious human cancersInduces apoptosis

Structure-Activity Relationship (SAR)

SAR studies have elucidated how modifications to the diazepine structure can enhance biological activity. For instance:

  • Substituents at the C-3 position of the diazepine ring have been shown to influence anti-mycobacterial efficacy significantly.
  • The presence of specific functional groups correlates with increased affinity for benzodiazepine receptors and enhanced therapeutic effects against anxiety and seizures .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Case Study on Anticancer Activity : A compound derived from the diazepine framework was tested on a panel of tumor cell lines and exhibited remarkable growth inhibition. The study concluded that structural modifications could lead to more effective anticancer agents.
  • Case Study on Antimicrobial Efficacy : A series of benzodiazepine derivatives were synthesized and tested against M. tuberculosis. The results indicated that specific substitutions improved their antimicrobial potency.

Q & A

Q. What are the key steps in synthesizing 1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione derivatives using Grignard reagents?

The synthesis involves dissolving the precursor compound in dry THF, followed by slow addition of Grignard reagents (1.5 equivalents) at 0°C. After stirring at room temperature overnight, the reaction is quenched with water, extracted with ether, and purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradients). This method allows substitution at the 2-position with alkyl or aryl groups, yielding derivatives with 63–81% efficiency .

Q. How can column chromatography be optimized for purifying pyrrolodiazepine-dione intermediates?

Use silica gel with a hexane/ethyl acetate gradient (e.g., 7:1 to 3:1 for non-polar derivatives). For polar intermediates (e.g., cyanide or phosphonate substituents), basic alumina columns with hexane/ethyl acetate (10:1–4:1) improve separation. Monitor fractions via TLC and confirm purity using HRMS and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR : Assign peaks using coupling constants and chemical shifts (e.g., benzotriazole methylene protons at δ 5.2–5.4 ppm, diazepine ring protons at δ 3.0–4.2 ppm) .
  • HRMS : Validate molecular weights with <2 ppm error .
  • Melting points : Compare experimental and theoretical values to confirm crystallinity .

Advanced Research Questions

Q. How can solubility challenges in polar solvents be addressed for N,N’-dialkyl derivatives?

Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via nucleophilic substitution of benzotriazole intermediates. For example, replacing benzotriazole with NaCN yields cyano derivatives with improved aqueous solubility. Solubility can be quantified using UV-Vis in DMSO/water mixtures .

Q. What computational methods enhance reaction design for novel derivatives?

Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing optimization time by 30–50% .

Q. How should contradictory NMR data (experimental vs. theoretical) be resolved?

  • Recalculate theoretical shifts using solvent-polarity-adjusted DFT (e.g., PCM model for chloroform).
  • Verify via 2D NMR (COSY, HSQC) to distinguish overlapping signals.
  • Cross-check with X-ray crystallography if crystals are obtainable .

Q. What alternative nucleophiles replace Grignard reagents for functionalization?

  • NaBH4 : Reduces benzotriazole to hydrogen, forming borane complexes (64% yield) .
  • NaCN : Substitutes benzotriazole with cyano groups (55% yield) .
  • Triethyl phosphite : Introduces phosphonate moieties for metal coordination studies (71% yield) .

Q. How can reaction conditions be optimized for scale-up?

  • Process control : Use inline FTIR to monitor benzotriazole intermediate consumption.
  • Solvent choice : Replace THF with 2-MeTHF for safer distillation.
  • Catalysis : Screen p-TsOH concentrations (0.1–0.2 eq.) to minimize byproducts .

Q. What strategies ensure data integrity in spectroscopic studies?

  • Automated data logging : Use LabArchive or ChemAxon for traceable NMR/HRMS records.
  • Cross-validation : Compare experimental UV-Vis λmax with TD-DFT predictions (error <10 nm) .

Q. How are diketopyrrolopyrrole (DPP) analogs designed for fluorescence applications?

Modify the 3,6-positions with electron-donating groups (e.g., diphenylamino) to redshift emission. For bioimaging, introduce aggregation-induced emission (AIE) motifs via Suzuki coupling, achieving >80% quantum yield in nanoparticles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 2
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

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